molecular formula C17H27N5O3S B5621067 (1R*,5R*)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R*,5R*)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No. B5621067
M. Wt: 381.5 g/mol
InChI Key: WHKDOMBRWXMWAQ-QWHCGFSZSA-N
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Description

The compound is related to a class of chemicals that involve complex synthesis and structural considerations, particularly involving diazabicyclo nonane frameworks and sulfonamide functionalities. These structures are commonly explored for their pharmaceutical properties and chemical reactivity.

Synthesis Analysis

The synthesis of related compounds often involves the use of ionic liquid catalysts, such as 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate, which facilitates the synthesis of biologically active compounds under mild, solvent-free conditions, offering a green and efficient synthetic pathway (Shirini, Nikoo Langarudi, & Goli-Jolodar, 2015).

Molecular Structure Analysis

Molecular structure analysis, particularly through spectroscopic methods like 1H and 13C NMR, as well as X-ray diffraction, provides detailed insights into the conformation and configuration of similar compounds. These studies reveal preferred conformations and the positioning of substituent groups, critical for understanding the compound's reactivity and interaction with biological targets (Fernández et al., 1992).

Chemical Reactions and Properties

Compounds with the diazabicyclo nonane scaffold and sulfonamide functionalities participate in various chemical reactions, demonstrating diverse reactivity patterns. For example, they can engage in cycloaddition reactions and exhibit specific reactivity depending on the nature of substituents and reaction conditions (Cruz Cruz et al., 2009).

Physical Properties Analysis

The solubility and thermodynamic properties of related compounds are influenced by their molecular structure, particularly the presence of sulfonamide groups and the bicyclo nonane framework. These properties are crucial for understanding the compound's behavior in various solvents and conditions, impacting its application and formulation in pharmaceutical contexts (Xue et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of similar compounds are significantly affected by their structural elements. For instance, the sulfonamide bond's photolysis in the presence of metal complexes can lead to interesting mechanistic insights and potential applications in photochemical reactions (Aoki et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, many sulfonamide drugs act as inhibitors of enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or other fields, studying its reactivity and properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

(1R,5R)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3S/c1-20(2)26(24,25)21-9-12-7-8-13(11-21)22(10-12)17(23)16-14-5-3-4-6-15(14)18-19-16/h12-13H,3-11H2,1-2H3,(H,18,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKDOMBRWXMWAQ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=NNC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=NNC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

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